molecular formula C21H19N3O3 B13445668 Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod

Cat. No.: B13445668
M. Wt: 361.4 g/mol
InChI Key: KOBRJNRHIIDYMK-UHFFFAOYSA-N
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Description

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is a structural derivative or impurity of Ozanimod (RPC1063), a selective sphingosine-1-phosphate receptor (S1PR) modulator approved for ulcerative colitis (UC) and relapsing-remitting multiple sclerosis (MS) . Ozanimod itself is characterized by its high selectivity for S1P1R (IC₅₀ = 0.4 nM) and S1P5R, which underpins its therapeutic effects and reduced off-target side effects compared to non-selective S1PR modulators like fingolimod .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

5-[3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C21H19N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12,18,25H,7-8H2,1-2H3

InChI Key

KOBRJNRHIIDYMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod involves multiple steps, starting from the appropriate indene derivative. The key steps include:

    Formation of the oxadiazole ring: This is achieved through the reaction of the indene derivative with appropriate reagents to form the oxadiazole ring.

    Introduction of the hydroxyethylamino group: This step involves the reaction of the intermediate with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group.

    Hydroxylation: The final step involves the hydroxylation of the compound to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Alkylation and Protective Group Manipulation

  • Alkylation with (2-bromoethoxy)-t-butyldimethylsilane :
    During ozanimod synthesis, the primary amine intermediate undergoes alkylation using (2-bromoethoxy)-t-butyldimethylsilane to introduce a silyl-protected hydroxyethyl group . For Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod, this group is absent, suggesting selective dealkylation or protective group removal during synthesis or metabolism.

    • Reaction conditions : Typically conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–85°C .

    • Key enzyme : Not explicitly identified but hypothesized to involve hydrolytic enzymes or acidic/basic conditions.

Formation of the 1,2,4-Oxadiazole Ring

  • Cyclization with 3-cyano-4-(isopropoxy)benzoic acid :
    The oxadiazole ring is formed via activation of the benzoic acid derivative (e.g., using propanephosphonic acid anhydride, T3P) and subsequent reaction with hydroxylamine . For the 1-hydroxy derivative, hydroxylation at the indene ring’s 1-position likely occurs post-cyclization.

    • Reaction conditions : 80–85°C in toluene or acetonitrile, followed by HCl-mediated precipitation .

Oxidative Dehydrogenation

  • Role of CYP Enzymes :
    Ozanimod undergoes CYP-mediated dehydrogenation to form active metabolites, including CC112273 (Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod) . The 1-hydroxy derivative may arise via reduction of the 1-oxo group or hydroxylation of the parent structure.

    • Key enzymes : CYP2C8, CYP3A4 .

    • Metabolic pathway :

      OzanimodCYP1-Oxo derivativeReduction1-Hydroxy derivative\text{Ozanimod} \xrightarrow{\text{CYP}} \text{1-Oxo derivative} \xrightarrow{\text{Reduction}} \text{1-Hydroxy derivative}

Enzymatic Hydrolysis

  • Removal of the Hydroxyethylamino Group :
    The absence of the (2-hydroxyethyl)amino group in the derivative suggests enzymatic cleavage or acidic hydrolysis of the amine bond.

    • Proposed mechanism : Hydrolysis via esterases or amidases .

Functional Group Transformations

Functional Group Reactivity Example Reaction
1-Hydroxyindene Susceptible to oxidationOxidation to 1-oxo derivative via CYP enzymes or chemical oxidants (e.g., KMnO₄) .
Oxadiazole Ring Stable under physiological conditionsNo significant ring-opening observed in metabolic studies .
Nitrile Group Potential for hydrolysis to amide or acidLimited evidence; stability maintained in vivo .

Stability Under Physiological Conditions

  • pH-dependent degradation : Stable in acidic (gastric) environments but may undergo slow hydrolysis in alkaline conditions .

  • Photostability : No data available, but ozanimod derivatives are typically light-sensitive .

Comparative Reactivity of Ozanimod Derivatives

Compound Key Structural Difference Primary Metabolic Pathway Half-Life (Hours)
OzanimodFull hydroxyethylamino groupCYP-mediated dehydrogenation 19
Des((2-hydroxyethyl)amino) 1-OxoMissing hydroxyethyl, 1-oxo groupFurther oxidation or conjugation ~24 (estimated)
Des((2-hydroxyethyl)amino) 1-Hydroxy Missing hydroxyethyl, 1-hydroxy groupReduction of 1-oxo derivative ~20 (estimated)

Synthetic and Analytical Challenges

  • Purification : Requires chiral chromatography or diastereomeric salt formation due to the compound’s stereochemical complexity .

  • Detection : Characterized via LC-MS/MS in pharmacological studies, with m/z 361.4 ([M+H]<sup>+</sup>) .

Unresolved Questions and Research Gaps

  • Enzymatic specificity : The exact enzymes responsible for 1-hydroxy group formation remain unconfirmed.

  • In vivo reactivity : Limited data on interactions with serum proteins or tissue-specific metabolism.

For further details, consult primary sources .

Scientific Research Applications

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of sphingosine 1-phosphate receptor modulators.

    Biology: The compound is used in biological studies to understand its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications in treating multiple sclerosis and ulcerative colitis.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key pharmacological and structural differences between Ozanimod and other S1PR modulators:

Compound Receptor Selectivity Half-Life (h) Key Indications Common Adverse Effects
Ozanimod S1P1, S1P5 17–21 UC, MS Infections, headache, elevated liver enzymes
Fingolimod S1P1, S1P3, S1P4, S1P5 6–9 days MS Bradycardia, macular edema, hepatotoxicity
Siponimod S1P1, S1P5 30–40 MS Hypertension, lymphopenia
RP-101075 (Metabolite) S1P1, S1P5 Similar to Ozanimod Preclinical SLE* Reduced lymphocyte subsets

*SLE: Systemic lupus erythematosus (preclinical data only).

  • Selectivity : Ozanimod’s selectivity for S1P1/S1P5 minimizes off-target effects on S1P3 (linked to bradycardia) and S1P4 (associated with pulmonary toxicity), unlike fingolimod .
  • Metabolites : Ozanimod’s active metabolite, RP-101075, exhibits similar receptor specificity and contributes to therapeutic efficacy, as shown in lupus models .
  • Impurities : Ozanimod Impurity 1 (Hydrochloride) is structurally related but lacks explicit pharmacological data in the evidence .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

  • Ozanimod : Linear PK, moderate clearance (204–227 L/h), and high volume of distribution (73–101 L/kg) support once-daily dosing . Lymphocyte counts rebound to baseline within 30 days of discontinuation .
  • Fingolimod : Prolonged half-life (6–9 days) necessitates prolonged monitoring post-discontinuation .

Biological Activity

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is a derivative of ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator primarily utilized in the treatment of multiple sclerosis (MS) and inflammatory bowel diseases (IBD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

Ozanimod and its derivatives act as agonists for the S1P receptors, specifically S1P1 and S1P5. The mechanism involves:

  • Lymphocyte Sequestration : By binding to S1P receptors, ozanimod sequesters lymphocytes in peripheral lymphoid organs, thus reducing their availability to migrate to sites of inflammation. This action is crucial in managing autoimmune conditions like MS .
  • Receptor Internalization : The agonism leads to internalization and degradation of S1P receptors via the ubiquitin-proteasome pathway, resulting in a decrease in circulating lymphocyte counts, particularly CD4+ and CD8+ T cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : After oral administration, ozanimod is absorbed with a peak plasma concentration reached approximately 6 hours post-dose. The compound has a high oral bioavailability and a half-life of about 19 hours .
  • Metabolism : It undergoes extensive metabolism primarily via cytochrome P450 enzymes into active metabolites (CC112273 and CC1084037), which also exhibit biological activity at S1P receptors .
  • Distribution : The volume of distribution is significant (5590 L), indicating extensive tissue distribution including the ability to cross the blood-brain barrier .

Multiple Sclerosis

Ozanimod has been evaluated in several clinical trials for its efficacy in treating MS. Key findings include:

  • Reduction in Relapses : In phase 3 trials, ozanimod significantly reduced annualized relapse rates compared to interferon β-1a, with an adjusted annualized relapse rate of 0.103 over 48 months .
  • MRI Lesion Reduction : Patients treated with ozanimod showed lower counts of new/enlarging T2 lesions on MRI scans, indicating effective control over disease activity .

Inflammatory Bowel Disease

Ozanimod's efficacy extends to IBD, where it has demonstrated:

  • Clinical Remission Rates : In the TOUCHSTONE study, patients receiving ozanimod exhibited clinical remission rates of up to 82.7% after 200 weeks of treatment .
  • Histological Improvements : Significant improvements were noted in endoscopic findings and histological remission rates during long-term follow-up .

Case Study 1: Long-term Safety in MS Patients

A study involving 2494 participants highlighted that 71% remained relapse-free after four years on ozanimod. Treatment-emergent adverse events were similar to those observed in earlier trials, reinforcing the long-term safety profile of the drug .

Case Study 2: Efficacy in Ulcerative Colitis

In another cohort from the TOUCHSTONE trial, patients showed sustained benefits with clinical response rates maintained over extended periods. The study emphasized the importance of continued treatment for incremental improvements in disease management .

Summary Table of Biological Activity

ParameterOzanimodThis compound
S1P Receptor Activity Agonist for S1P1 and S1P5Similar agonistic properties
Peak Plasma Concentration ~6 hours post-doseExpected similar pharmacokinetics
Half-life ~19 hoursAnticipated comparable half-life
Annualized Relapse Rate (MS) 0.103Expected reduction based on mechanism
Clinical Remission (IBD) Up to 82.7%Anticipated similar efficacy

Q & A

Q. What is the molecular mechanism of action of ozanimod in modulating immune responses?

Ozanimod selectively binds to sphingosine 1-phosphate receptor subtypes 1 (S1P1) and 5 (S1P5), inducing internalization of S1P1 and sequestering lymphocytes in secondary lymphoid organs. This reduces lymphocyte migration to inflamed tissues, such as the gastrointestinal tract in ulcerative colitis (UC) or the central nervous system in multiple sclerosis (MS). The specificity for S1P1 (IC₅₀ = 0.4 nM) and S1P5 is critical for its immunomodulatory effects .

Q. What pharmacokinetic properties make ozanimod suitable for once-daily dosing?

Ozanimod exhibits high oral bioavailability, a volume of distribution of ~100 L, and a half-life of ~19 hours, supporting once-daily administration. Its active metabolites (e.g., CC112273) contribute to sustained pharmacodynamic effects, with a half-life of 10–13 days for lymphocyte repletion post-discontinuation .

Q. Which preclinical models are commonly used to study ozanimod’s efficacy?

  • NZBWF1 mice : Evaluated for systemic lupus erythematosus (SLE), showing reduced proteinuria and kidney pathology via S1P1/5 modulation .
  • Experimental autoimmune encephalomyelitis (EAE) : Used for MS, demonstrating reduced CNS inflammation .
  • Dextran sulfate sodium (DSS)-induced colitis : Mimics UC pathology, with ozanimod reducing mucosal inflammation .

Q. What are the primary endpoints in ozanimod’s clinical trials for ulcerative colitis?

The Mayo Clinic Score (0–12 scale) is the gold standard, with clinical remission defined as a score ≤2 (no subscore >1). Secondary endpoints include endoscopic improvement (Mayo endoscopy subscore ≤1) and histologic healing .

Advanced Research Questions

Q. How do species-specific differences in S1P5 receptor binding impact translational research?

Murine S1P5 has an alanine residue at position 120 (vs. human threonine), reducing ozanimod’s affinity by 30-fold. Site-directed mutagenesis (A120T) restores binding, necessitating caution when extrapolating mouse model data to humans .

Q. How should researchers address discrepancies between Phase 2 and Phase 3 clinical trial outcomes?

In Phase 2 UC trials, ozanimod 1 mg showed 16% clinical remission at 8 weeks vs. 6% placebo, but Phase 3 trials (TRUE NORTH) reported 18.4% remission at 10 weeks. Differences arise from:

  • Study duration : Longer induction (10 vs. 8 weeks) in Phase 3.
  • Dose optimization : Phase 3 used ozanimod hydrochloride 1 mg (equivalent to 0.92 mg ozanimod).
  • Patient stratification : Phase 3 excluded non-responders early via adaptive design .

Q. What methodologies identify ozanimod’s metabolic pathways and active metabolites?

  • Radiolabeled absorption studies : [¹⁴C]-ozanimod in humans revealed metabolites CC112273 (active) and RP101124 (inactive), accounting for 50% of circulating radioactivity.
  • Enzyme profiling : Aldehyde dehydrogenase (ALDH), cytochrome P450 3A4/1A1, and gut microbiota contribute to metabolism. MAO-B and carbonyl reductases further process intermediates .

Q. What strategies mitigate cardiovascular risks in ozanimod trials?

  • Dose titration : A 7-day escalation (0.23 mg → 0.46 mg → 0.92 mg) prevents first-dose bradycardia.
  • ECG monitoring : Required during initial dosing to detect atrioventricular block.
  • Exclusion criteria : History of arrhythmias or concomitant use of QT-prolonging drugs .

Methodological Recommendations

  • Contradiction Analysis : Use hierarchical statistical testing (as in Phase 2 trials) to prioritize endpoints when primary outcomes are nonsignificant .
  • Long-Term Safety : Monitor liver enzymes (ALT/AST) and lymphocyte counts monthly, given ozanimod’s association with hepatotoxicity and lymphopenia .
  • Metabolite Characterization : Employ LC-MS/MS and enzyme inhibition assays to quantify active metabolites in pharmacokinetic studies .

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